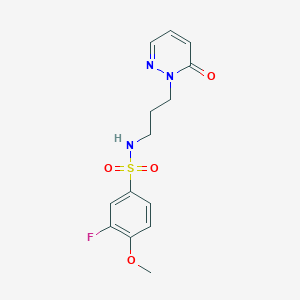

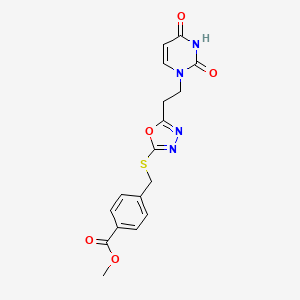

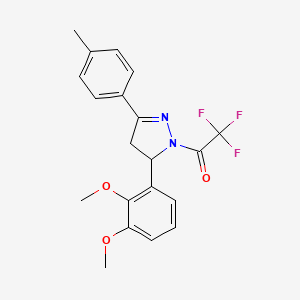

![molecular formula C26H24N2O4S2 B2465783 Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate CAS No. 304684-72-8](/img/structure/B2465783.png)

Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives, which are part of the structure of the compound , has been extensively studied . Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . For instance, novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, which is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . The quinoline scaffold was first extracted in 1834 from coal tar .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been explored in various studies . For example, intramolecular cyclization of 2-{[(4-methyl(or 4,6- and 4,8-dimethyl)quinolin-2-yl)sulfanyl]-acetyl}-N-phenylhydrazine-1-carbothioamides in alkaline and acidic media afforded {[(4-methyl(or 4,6- and 4,8-dimethyl)quinolin-2-yl)sulfanyl]acetyl}-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles .科学的研究の応用

Antibacterial and Antifungal Agents

Compounds similar in structure, particularly those derived from quinolines and thiophenes, have been explored for their potential antimicrobial properties. For instance, new quinazolines were synthesized and screened for their antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus, suggesting that compounds with similar structural motifs may have applications in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Natural Product Research

Research into natural products has identified compounds with structures akin to Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate, demonstrating significant bioactive potentials. For example, studies on mollusks have isolated compounds with antioxidant and anti-inflammatory activities, highlighting the potential of structurally complex molecules in pharmacological research (Chakraborty & Joy, 2019).

Synthesis of Antimicrobial Agents

Synthetic pathways leading to the creation of broad-spectrum antibacterial agents, such as isothiazoloquinolones, from similar molecular structures demonstrate the importance of these compounds in addressing the challenge of antibiotic resistance. These methods emphasize the potential of Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate in contributing to the development of new antimicrobial therapies (Hashimoto et al., 2007).

Gewald Synthesis of 2-Aminothiophenes

The one-pot Gewald reaction, involving compounds with thiophene structures, outlines a method for synthesizing aminothiophenes, which are valuable in pharmaceutical research. This showcases the synthetic versatility of thiophene-based compounds and their potential in drug discovery (Tormyshev et al., 2006).

Antioxidative Properties

Investigations into the antioxidative activities of compounds structurally related to Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate, such as those derived from red seaweed, offer insights into their potential in combating oxidative stress and inflammation (Makkar & Chakraborty, 2018).

特性

IUPAC Name |

ethyl 2-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-4-32-26(30)24-20(17-8-6-5-7-9-17)14-34-25(24)28-22(29)15-33-23-12-16(2)19-11-10-18(31-3)13-21(19)27-23/h5-14H,4,15H2,1-3H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKUIJWZJBTMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

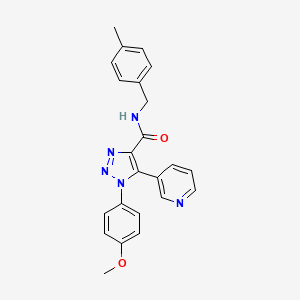

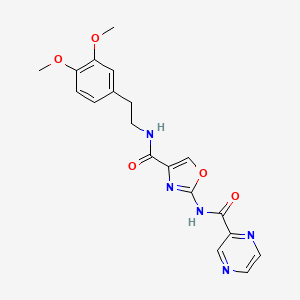

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)

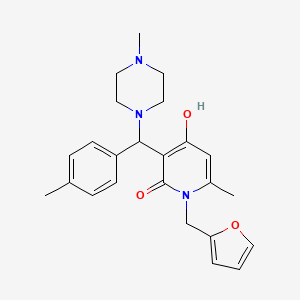

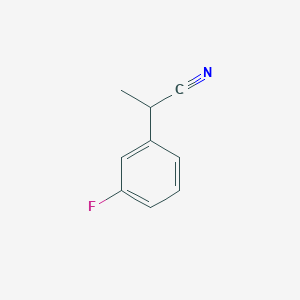

![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)

![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)

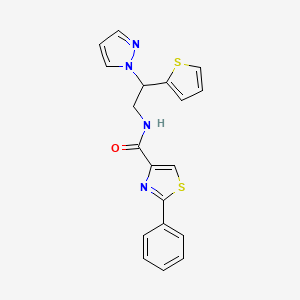

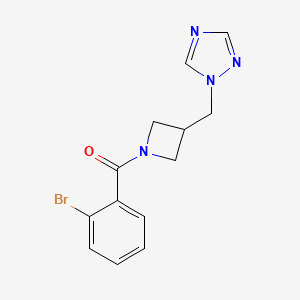

![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)